![molecular formula C13H19Cl2N3 B13505571 3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B13505571.png)
3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride is a chemical compound with the molecular formula C13H18ClN3 and a molecular weight of 251.76 g/mol . This compound is characterized by the presence of a diazepane ring, a benzonitrile group, and two hydrochloride ions. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride typically involves the reaction of 3-(chloromethyl)benzonitrile with 1,4-diazepane in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the diazepane ring can be replaced by other nucleophiles.
Applications De Recherche Scientifique
3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride is used in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride involves its interaction with specific molecular targets and pathways. The diazepane ring and benzonitrile group play crucial roles in its binding to target molecules, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors .
Comparaison Avec Des Composés Similaires
3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride can be compared with other similar compounds, such as:
- 3-[(1,4-Diazepan-1-yl)methyl]benzamide
- 3-[(1,4-Diazepan-1-yl)methyl]benzoic acid
- 3-[(1,4-Diazepan-1-yl)methyl]benzyl alcohol
These compounds share the diazepane ring and benzonitrile group but differ in their functional groups, leading to variations in their chemical properties and applications. The unique combination of the diazepane ring and benzonitrile group in this compound makes it particularly valuable for specific research applications .
Propriétés
Formule moléculaire |
C13H19Cl2N3 |
|---|---|
Poids moléculaire |
288.21 g/mol |
Nom IUPAC |
3-(1,4-diazepan-1-ylmethyl)benzonitrile;dihydrochloride |
InChI |
InChI=1S/C13H17N3.2ClH/c14-10-12-3-1-4-13(9-12)11-16-7-2-5-15-6-8-16;;/h1,3-4,9,15H,2,5-8,11H2;2*1H |
Clé InChI |
ZJJLQRZRWCCZHN-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCN(C1)CC2=CC(=CC=C2)C#N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13505493.png)
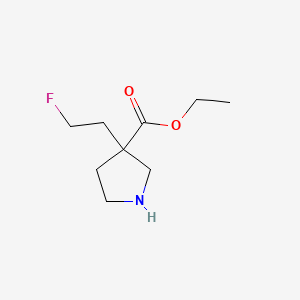
![2-[(2R)-2-hydroxypropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13505505.png)
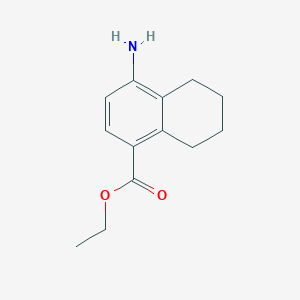
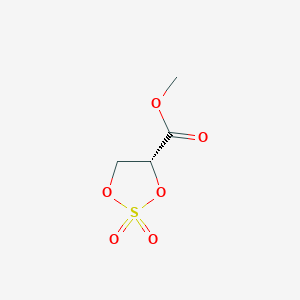
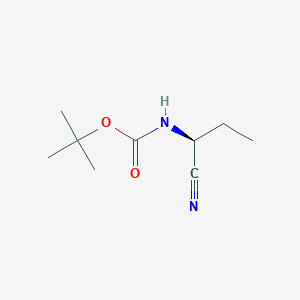
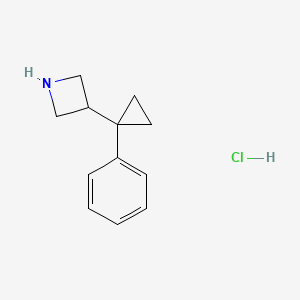
![Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B13505538.png)


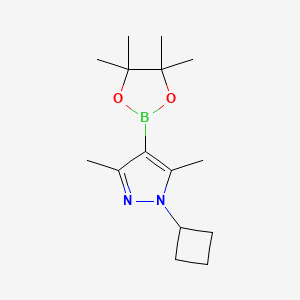
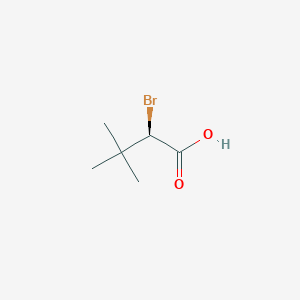

![N-[(oxolan-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B13505567.png)
